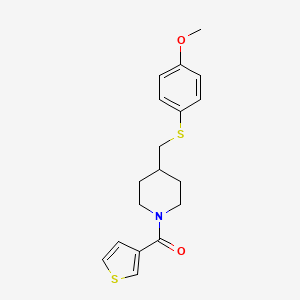

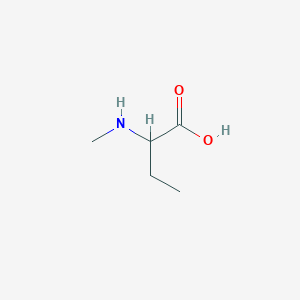

(4-(((4-甲氧基苯基)硫基)甲基)哌啶-1-基)(噻吩-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of a compound refers to the chemical reactions used to construct it. This can involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability, and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. It can also involve studying its spectroscopic properties .科学研究应用

选择性雌激素受体调节剂 (SERM)

- 这种化合物代表了一类称为选择性雌激素受体调节剂 (SERM) 的化合物。这些化合物对骨组织和血清脂质表现出雌激素激动剂样作用,同时在乳腺和子宫组织中表现出有效的雌激素拮抗剂特性 (Palkowitz et al., 1997)。

抗菌应用

- 这种化合物的衍生物已显示出抗菌特性。抗菌 4-(羟基二苯甲基)哌啶-1-基)(取代苯基)甲酮衍生物的合成表明它们作为具有显着微生物活性的新化学实体的潜力 (Ramudu et al., 2017)。

分子对接和抗病毒活性

- 该化合物及其类似物已通过分子对接研究分析了抗病毒活性。这有助于了解药代动力学行为和潜在的抗病毒功效 (FathimaShahana & Yardily, 2020)。

G 蛋白偶联受体拮抗剂

- 已合成并评估了 G 蛋白偶联受体 NPBWR1 (GPR7) 的小分子拮抗剂,其中该化合物的衍生物从高通量筛选器中脱颖而出 (Romero et al., 2012)。

晶体和分子结构分析

- 该化合物已参与晶体和分子结构分析,有助于理解分子相互作用和稳定性 (Lakshminarayana et al., 2009)。

镇痛应用

- 已合成并评估了该化合物的某些衍生物的镇痛活性,为潜在的医疗应用提供了见解 (Lalinde et al., 1990)。

作用机制

Target of Action

The primary target of the compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is the enzyme 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol .

Mode of Action

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone acts by inhibiting the activity of 11 β-HSD1 . By inhibiting this enzyme, the compound reduces the conversion of cortisone to cortisol, thereby influencing the levels of these hormones in the body .

Biochemical Pathways

The inhibition of 11 β-HSD1 by (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including immune response, metabolism, and stress response. By reducing the levels of cortisol, the compound can influence these processes .

Pharmacokinetics

It is known that the compound has improved pharmacokinetic and/or microsomal stability properties . These properties can impact the bioavailability of the compound, influencing its effectiveness .

Result of Action

The inhibition of 11 β-HSD1 by (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone results in a decrease in the levels of cortisol . This can have various molecular and cellular effects, depending on the specific physiological processes that are affected by changes in cortisol levels .

Action Environment

The action of (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone can be influenced by various environmental factors. For example, the activity of 11 β-HSD1, and thus the effectiveness of the compound, can vary between different tissues . In obese humans, for instance, 11 β-HSD1 activity is increased in adipose tissue but decreased in the liver . Therefore, the tissue distribution can influence the compound’s action, efficacy, and stability .

安全和危害

未来方向

属性

IUPAC Name |

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S2/c1-21-16-2-4-17(5-3-16)23-12-14-6-9-19(10-7-14)18(20)15-8-11-22-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJQVCGUQRRAPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

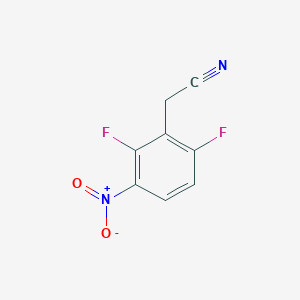

![N-(4-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2683548.png)

![1,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2683560.png)

![9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2683561.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2683562.png)

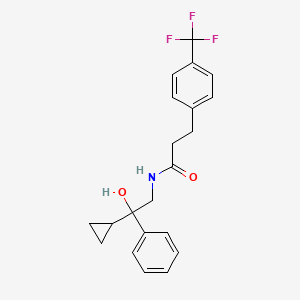

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2683564.png)

![6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride](/img/structure/B2683565.png)

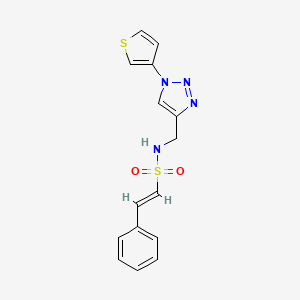

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2683569.png)